

Efficacy and safety comparison between TAF and TDF in clinical studies

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An In-depth Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) in Clinical Studies

Introduction

Tenofovir is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Chronic Hepatitis B (CHB) infection. It is a nucleotide reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active diphosphate form to exert its antiviral effect.[1][2] The two most prominent oral prodrugs of tenofovir are tenofovir disoproxil fumarate (TDF) and the newer tenofovir alafenamide (TAF).

TDF, approved in 2001, has demonstrated high efficacy and has been widely used.[3] However, its use is associated with potential renal and bone toxicity, linked to the high plasma concentrations of tenofovir required for therapeutic effect.[3][4] TAF was developed as a novel prodrug to more efficiently deliver tenofovir into target cells (lymphocytes and hepatocytes).[5] [6] This results in significantly lower plasma tenofovir levels—approximately 90% lower than with TDF—thereby reducing off-target exposure to the kidneys and bone and improving its safety profile.[6][7][8]

This guide provides an objective comparison of the efficacy and safety of TAF and TDF, supported by data from key clinical trials and meta-analyses, for an audience of researchers, scientists, and drug development professionals.



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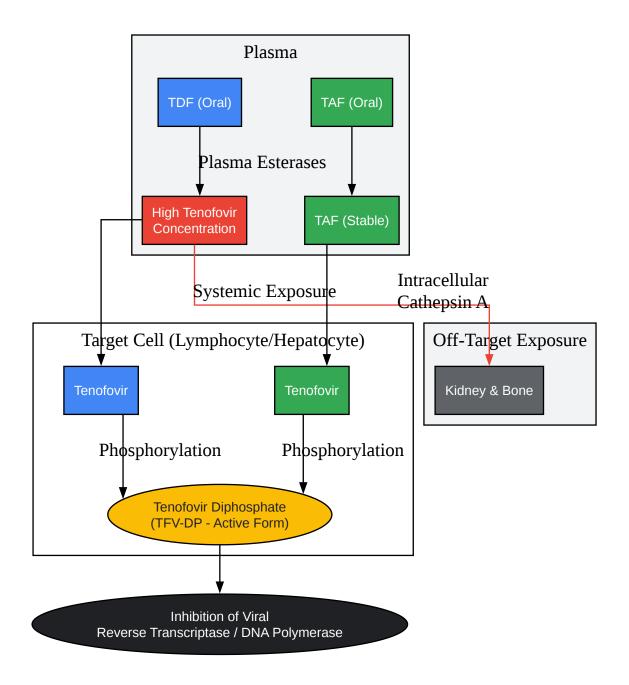
Mechanism of Action: A Tale of Two Prodrugs

Both TAF and TDF are inactive prodrugs that must be metabolized to the active antiviral agent, tenofovir diphosphate (TFV-DP). However, their activation pathways differ significantly, which is the basis for their distinct safety profiles.

- Tenofovir Disoproxil Fumarate (TDF): After oral administration, TDF is rapidly hydrolyzed in
 the plasma by esterases to release tenofovir.[4] This tenofovir is then taken up by cells and
 phosphorylated to the active TFV-DP. This process leads to high circulating levels of
 tenofovir in the plasma, exposing non-target organs like the kidneys and bones to the drug.
 [4]
- Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, within lymphocytes and hepatocytes, by the enzyme cathepsin A.[4][8] This targeted intracellular conversion to tenofovir, and subsequent phosphorylation to TFV-DP, achieves high intracellular concentrations of the active metabolite with much lower systemic plasma tenofovir levels.[6][8]

This difference in activation is visualized in the pathway diagram below.





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Caption: Intracellular activation pathways of TAF and TDF.

Efficacy Comparison

Clinical trials have consistently demonstrated that TAF is non-inferior to TDF in terms of virologic efficacy for both HIV and HBV treatment.

HIV-1 Treatment



In treatment-naïve adults with HIV-1, TAF-containing regimens have shown similar or, in some cases, superior virologic suppression rates compared to TDF-containing regimens. A meta-analysis of seven randomized controlled trials (RCTs) involving 6,269 participants found similar virologic suppression effects at weeks 24, 48, and 96.[9] However, some analyses have found a modest but statistically significant advantage for TAF when used in regimens boosted with ritonavir or cobicistat.[6][10][11] In unboosted regimens, which are more common in modern HIV treatment, no significant difference in efficacy is typically observed.[6][10][11]

Table 1: Virologic Suppression in HIV-1 Treatment-Naïve Adults (Selected Studies)

Study / Analysis	Regimen Comparison	Timepoint	Virologic Suppression (HIV-1 RNA <50 copies/mL)
Arribas et al., 2017	E/C/F/TAF vs. E/C/F/TDF	Week 144	84.2% vs. 80.0%
Avihingsanon et al., 2023[12]	B/F/TAF vs. DTG+F/TDF (HIV/HBV Co- infection)	Week 48	95% vs. 91%
Avihingsanon et al., 2023[12]	B/F/TAF vs. DTG+F/TDF (HIV/HBV Co- infection)	Week 96	87% vs. 88%
Meta-analysis (Guo et al., 2020)[9]	TAF-based vs. TDF- based	Week 48	90.7% vs. 89.5%

| Meta-analysis (Guo et al., 2020)[9] | TAF-based vs. TDF-based | Week 96 | 86.2% vs. 84.8% |

E/C/F = Elvitegravir/Cobicistat/Emtricitabine; B/F = Bictegravir/Emtricitabine; DTG = Dolutegravir

Chronic Hepatitis B (CHB) Treatment



For CHB, TAF has demonstrated comparable efficacy to TDF in achieving virological suppression. Meta-analyses of RCTs have consistently found no significant difference between the two drugs in reducing HBV DNA to undetectable levels.[13][14] However, several studies and meta-analyses have shown that TAF is superior to TDF in achieving normalization of alanine aminotransferase (ALT) levels, a key marker of liver inflammation.[13][14][15]

Table 2: Efficacy in Chronic Hepatitis B Treatment (Selected Studies at Week 96)

Study / Analysis	Endpoint	TAF	TDF
Buti et al., 2019[15] (HBeAg-positive)	HBV DNA <29 IU/mL	73%	75%
Buti et al., 2019[15] (HBeAg-negative)	HBV DNA <29 IU/mL	90%	91%
Buti et al., 2019[15] (Pooled)	ALT Normalization	Significantly higher	Lower
Meta-analysis (Husa et al., 2023)[13]	HBV DNA Suppression	RR=1.00	-

| Meta-analysis (Husa et al., 2023)[13] | ALT Normalization | RR=1.38 (Favors TAF) | - |

RR = Risk Ratio

Safety Comparison

The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning renal and bone health.

Renal Safety

The higher plasma tenofovir concentrations associated with TDF lead to greater exposure and potential toxicity to the proximal renal tubules.[4] A large pooled analysis of 26 clinical trials, including over 9,000 participants, demonstrated the superior renal safety of TAF.[7][16][17] Participants receiving TAF had significantly more favorable changes in renal biomarkers. Critically, there were no cases of proximal renal tubulopathy (a specific type of kidney damage)



in the TAF group, compared to 10 cases in the TDF group.[7][16] Discontinuations due to renal adverse events were also significantly lower with TAF.[7][16]

Table 3: Key Renal Safety Outcomes

Parameter	TAF	TDF	P-value	Source
Pooled Analysis (N=9322)				
Proximal Renal Tubulopathy Cases	0	10	<0.001	Pozniak et al., 2019[7][16]
Discontinuation due to Renal AE	3 / 6360 (0.05%)	14 / 2962 (0.47%)	<0.001	Pozniak et al., 2019[7][16]
Meta-analysis (CHB)				
Change in Serum Creatinine (MD)	Favored TAF (-0.02)	-	<0.00001	Husa et al., 2023[13]

| Change in eGFR (MD) | Favored TAF (+3.55) | - | <0.0001 | Husa et al., 2023[13] |

AE = Adverse Event; MD = Mean Difference; eGFR = estimated Glomerular Filtration Rate

Bone Safety

TDF is known to cause a greater decrease in bone mineral density (BMD) compared to other antiretrovirals.[18][19] Numerous studies have confirmed that TAF has a significantly smaller impact on bone health.[9][18][19] In studies of CHB patients followed for 96 weeks, the mean percentage decrease in hip and spine BMD was substantially less in patients receiving TAF compared to TDF.[15][19][20] Furthermore, studies where patients were switched from a TDF-containing regimen to a TAF-containing regimen showed significant improvements in both spine and hip BMD.[18][21][22]

Table 4: Bone Mineral Density (BMD) Changes



Study / Population	Timepoint	Mean % Change in Hip BMD	Mean % Change in Spine BMD
CHB Treatment		TAF vs. TDF	TAF vs. TDF
Agarwal et al., 2018[19]	Week 96	-0.33% vs2.51% (p<0.001)	-0.75% vs2.57% (p<0.001)
HIV Treatment-Naïve			
Sax et al., 2015[18]	Week 48	-0.6% vs2.4% (p<0.001)	-1.0% vs3.4% (p<0.001)
HIV Switch Study		Switch to TAF vs. Stay on TDF	Switch to TAF vs. Stay on TDF

| Mills et al., 2018[18] | Week 48 | +1.5% vs. -0.3% (p<0.001) | +1.6% vs. -0.4% (p<0.001) |

Lipid Profile

An important distinction in the safety profiles is the effect on lipids. TAF has been associated with less favorable lipid profiles compared to TDF. Studies have shown that patients taking TAF experience greater increases in total cholesterol and low-density lipoprotein (LDL) cholesterol. [13] This is thought to be partly due to a lipid-lowering effect of TDF that is absent with TAF. This aspect requires careful monitoring in patients with pre-existing cardiovascular risk factors.

Table 5: Lipid Profile Changes

Parameter	Finding	Source
LDL Cholesterol	TAF associated with higher levels	Husa et al., 2023[13]

| Total Cholesterol | TAF associated with higher levels | Maggiolo et al., 2019[21] |

Experimental Protocols: Pivotal Phase 3 CHB Trials (Studies 108 & 110)

Validation & Comparative

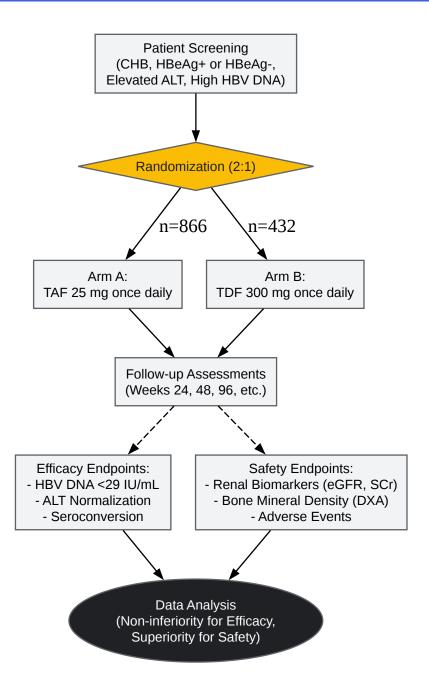




The methodologies of the pivotal, international, randomized, double-blind Phase 3 trials comparing TAF and TDF for CHB treatment (NCT01940341 and NCT01940471) provide a clear example of the rigorous evaluation undertaken.[5][15]

- Study Design: Two concurrent Phase 3, randomized, double-blind, active-controlled, non-inferiority trials. One study enrolled HBeAg-negative patients and the other HBeAg-positive patients.
- Participant Population: Treatment-naïve and treatment-experienced adults with chronic HBV infection. Key inclusion criteria included HBV DNA levels ≥20,000 IU/mL (HBeAg-positive) or ≥2,000 IU/mL (HBeAg-negative) and ALT levels >60 U/L for males or >38 U/L for females.
 [23][24]
- Intervention: Participants were randomized in a 2:1 ratio to receive either TAF 25 mg once daily or TDF 300 mg once daily.
- Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below 29 IU/mL at Week 48.
- Secondary and Safety Endpoints: Included ALT normalization, serological responses (HBeAg/HBsAg loss/seroconversion), and safety assessments, with a focus on changes in renal function (serum creatinine, eGFR) and bone mineral density (hip and spine BMD by DXA scan) at weeks 24, 48, and 96.[15]





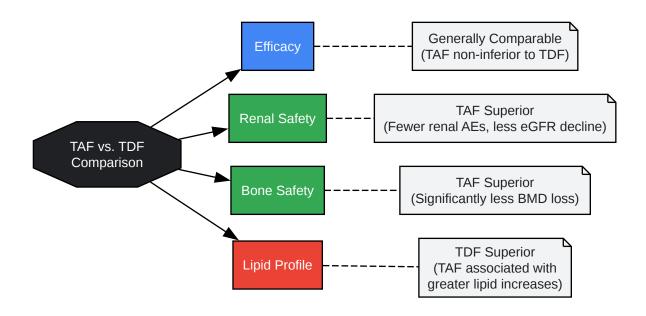
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Caption: Workflow for pivotal Phase 3 TAF vs. TDF trials in CHB.

Summary of Comparative Outcomes

The clinical data presents a clear picture of the relative strengths and weaknesses of TAF and TDF. TAF maintains the high antiviral efficacy of TDF while significantly mitigating the associated risks of renal and bone toxicity.





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Caption: Logical relationship of TAF vs. TDF key outcomes.

Conclusion

Clinical evidence from numerous randomized controlled trials and large-scale meta-analyses robustly supports that Tenofovir Alafenamide (TAF) offers a significant evolution over Tenofovir Disoproxil Fumarate (TDF). TAF provides comparable high-level virologic suppression for the treatment of both HIV and CHB.[10][13][14] Its key advantage is a markedly improved safety profile, with significantly lower risks of renal and bone toxicity due to its targeted intracellular delivery and lower systemic tenofovir exposure.[7][15][16][19] While the potential for increased lipid levels with TAF necessitates monitoring, its favorable bone and renal outcomes make it a preferred therapeutic option, particularly for patients with, or at risk for, kidney or bone disease, and for long-term antiretroviral therapy.

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